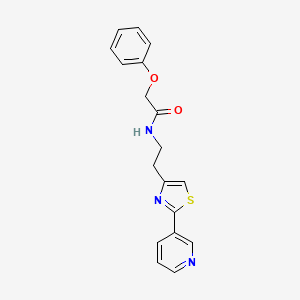

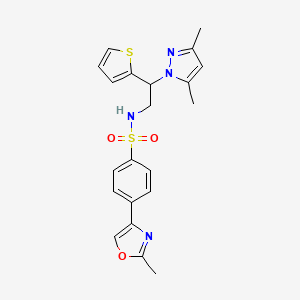

2-phenoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-phenoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide” belongs to the class of organic compounds known as phenylimidazoles . It has a molecular weight of 339.411 and a molecular formula of C18H17N3O2S .

Synthesis Analysis

The synthesis of similar compounds involves hydrolysis, which converts a compound to the corresponding phenoxy acid. This is then coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to furnish the final compound .Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring linked to an imidazole ring through a CC or CN bond . The density of the compound is approximately 1.3±0.1 g/cm3 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 339.411, a molecular formula of C18H17N3O2S, and a density of 1.3±0.1 g/cm3 . The boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique

Antiproliferative Activities

Research has revealed that pyridine linked with various substituted thiazole hybrids, through a phenoxy-acetamide spacer, exhibits promising antiproliferative activities. These compounds, synthesized through specific synthetic strategies, have shown significant cytotoxicity against liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), prostate cancer (PC3), and breast cancer (MCF-7) cell lines. Some compounds demonstrated anticancer activity comparable to that of known anticancer drugs like 5-fluorouracil, highlighting their potential in cancer treatment protocols (Alaa M. Alqahtani, A. Bayazeed, 2020).

Antimicrobial Activities

A study on thiazoles and their fused derivatives has shown these compounds to possess antimicrobial activities against various bacterial and fungal isolates. This includes activity against saprophytic bacteria such as Escherichia coli and pathogens like Xanthomonas citri, as well as against saprophytic and phytopathogenic fungi like Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum. These findings suggest the compound's utility in developing new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).

Insecticidal Applications

Research into novel heterocycles incorporating a thiadiazole moiety, using a related precursor, demonstrated significant insecticidal activity against the cotton leafworm, Spodoptera littoralis. This suggests potential applications in agricultural pest control, highlighting the versatility of compounds related to "2-phenoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide" in addressing pest-related challenges (A. Fadda et al., 2017).

Glutaminase Inhibition for Cancer Therapy

The design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including molecules structurally related to the query compound, have been explored as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have shown potential in attenuating the growth of cancer cells, offering a new avenue for therapeutic intervention in cancer treatment (K. Shukla et al., 2012).

Orientations Futures

The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. The literature suggests that there may be an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that could be successful agents in terms of safety and efficacy .

Propriétés

IUPAC Name |

2-phenoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c22-17(12-23-16-6-2-1-3-7-16)20-10-8-15-13-24-18(21-15)14-5-4-9-19-11-14/h1-7,9,11,13H,8,10,12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLQOGWIKNHVBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCCC2=CSC(=N2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{6-Oxaspiro[3.4]octan-7-yl}methanamine hydrochloride](/img/structure/B2458529.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2458530.png)

![2-(pyridin-3-ylmethyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2458533.png)

![N-[[1-(Methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]prop-2-enamide](/img/structure/B2458539.png)

![6-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2458545.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide](/img/structure/B2458546.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2458547.png)